methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate
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Overview
Description
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the methyl ester.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, where the appropriate difluorophenyl halide reacts with the protected amino acid ester in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate can undergo various chemical reactions, including:
Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.
Substitution: Electrophiles such as nitronium ions (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Deprotection: Yields the free amine derivative.
Hydrolysis: Yields the corresponding carboxylic acid.
Substitution: Yields various substituted difluorophenyl derivatives.
Scientific Research Applications
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate depends on its specific application. In drug development, for example, it may act as a prodrug that releases the active amine upon deprotection. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: Similar structure but lacks the difluorophenyl group.
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoate: Contains a single fluorine atom instead of two.
Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dichlorophenyl)propanoate: Contains chlorine atoms instead of fluorine.
Uniqueness
The presence of the difluorophenyl group in methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
methyl (2R)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)8-9-5-6-10(16)11(17)7-9/h5-7,12H,8H2,1-4H3,(H,18,20)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTZZCDKMYKDYQM-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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